molecular formula C12H11F2N3OS B1360968 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 861440-09-7

4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1360968
CAS No.: 861440-09-7
M. Wt: 283.3 g/mol
InChI Key: DHBITUOIEWVGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 4-(difluoromethoxy)phenyl isocyanate with allyl isothiocyanate in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C, depending on the specific reagents used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazole compounds .

Mechanism of Action

The mechanism of action of 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function . The difluoromethoxy group may enhance the compound’s binding affinity and specificity for certain targets .

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3OS/c1-2-7-17-10(15-16-12(17)19)8-3-5-9(6-4-8)18-11(13)14/h2-6,11H,1,7H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBITUOIEWVGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=C(C=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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